molecular formula C17H24Cl2O4 B14524186 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate CAS No. 62581-97-9

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate

Cat. No.: B14524186
CAS No.: 62581-97-9
M. Wt: 363.3 g/mol
InChI Key: KNIDAWSHXDTMBA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaved weeds. The compound is known for its effectiveness in weed control and its ability to degrade in the environment, making it a popular choice for agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include the TIR1/AFB family of auxin receptors and the SCF complex, which mediates the degradation of auxin-responsive transcription factors .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications.

    Bromoxynil: A nitrile herbicide used for similar purposes.

Uniqueness

1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate is unique due to its specific ester structure, which provides enhanced stability and effectiveness compared to other phenoxy herbicides. Its ability to degrade in the environment also makes it a more environmentally friendly option .

Properties

CAS No.

62581-97-9

Molecular Formula

C17H24Cl2O4

Molecular Weight

363.3 g/mol

IUPAC Name

[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] heptanoate

InChI

InChI=1S/C17H24Cl2O4/c1-3-4-5-6-7-17(20)23-14(11-21-2)12-22-16-9-8-13(18)10-15(16)19/h8-10,14H,3-7,11-12H2,1-2H3

InChI Key

KNIDAWSHXDTMBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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